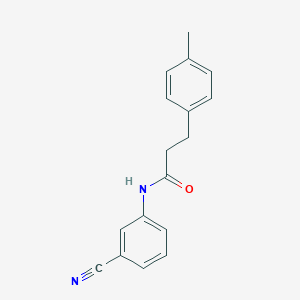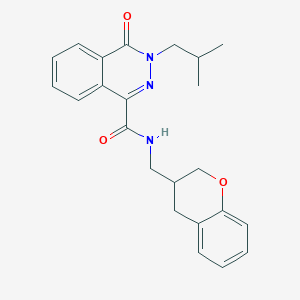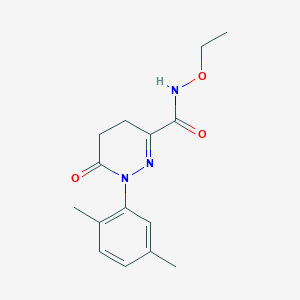
4-acetyl-N-(3,4-difluorophenyl)-1-methylpyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetyl-N-(3,4-difluorophenyl)-1-methylpyrrole-2-carboxamide, also known as DFP-10917, is a pyrrole-based compound with potential therapeutic applications. This compound has been studied extensively for its ability to inhibit the growth of cancer cells, making it a promising candidate for cancer treatment.
Wirkmechanismus
The mechanism of action of 4-acetyl-N-(3,4-difluorophenyl)-1-methylpyrrole-2-carboxamide involves its ability to inhibit the activity of enzymes involved in cancer cell growth and proliferation. Specifically, 4-acetyl-N-(3,4-difluorophenyl)-1-methylpyrrole-2-carboxamide inhibits the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of DNA and RNA. By inhibiting DHODH, 4-acetyl-N-(3,4-difluorophenyl)-1-methylpyrrole-2-carboxamide prevents the growth and proliferation of cancer cells.
Biochemical and physiological effects:
4-acetyl-N-(3,4-difluorophenyl)-1-methylpyrrole-2-carboxamide has been shown to have several biochemical and physiological effects. In addition to inhibiting cancer cell growth, 4-acetyl-N-(3,4-difluorophenyl)-1-methylpyrrole-2-carboxamide has been found to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is important for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-acetyl-N-(3,4-difluorophenyl)-1-methylpyrrole-2-carboxamide for lab experiments is its ability to inhibit the growth of a wide variety of cancer cell types. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of 4-acetyl-N-(3,4-difluorophenyl)-1-methylpyrrole-2-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 4-acetyl-N-(3,4-difluorophenyl)-1-methylpyrrole-2-carboxamide. One area of interest is the development of more effective formulations of the compound that can improve its solubility and bioavailability. Another area of interest is the investigation of 4-acetyl-N-(3,4-difluorophenyl)-1-methylpyrrole-2-carboxamide in combination with other anticancer agents, which may enhance its therapeutic efficacy. Additionally, further studies are needed to fully understand the mechanism of action of 4-acetyl-N-(3,4-difluorophenyl)-1-methylpyrrole-2-carboxamide and its potential applications in cancer treatment.
Synthesemethoden
4-acetyl-N-(3,4-difluorophenyl)-1-methylpyrrole-2-carboxamide can be synthesized using a multistep process involving the reaction of various chemical reagents. The synthesis process involves the reaction of 3,4-difluoroaniline with acetyl chloride to form 3,4-difluoroacetanilide. The resulting compound is then reacted with methyl isocyanate to form 4-acetyl-N-(3,4-difluorophenyl)-1-methylpyrrole-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
4-acetyl-N-(3,4-difluorophenyl)-1-methylpyrrole-2-carboxamide has been the subject of numerous scientific studies, particularly in the field of cancer research. Several studies have shown that 4-acetyl-N-(3,4-difluorophenyl)-1-methylpyrrole-2-carboxamide inhibits the growth of cancer cells in vitro and in vivo. It has been found to be effective against a variety of cancer types, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
IUPAC Name |
4-acetyl-N-(3,4-difluorophenyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O2/c1-8(19)9-5-13(18(2)7-9)14(20)17-10-3-4-11(15)12(16)6-10/h3-7H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRGWPGCBKLEDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=C1)C(=O)NC2=CC(=C(C=C2)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(3,4-difluorophenyl)-1-methylpyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[1-oxo-1-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]oxybenzonitrile](/img/structure/B7545945.png)
![propan-2-yl 2,4-dimethyl-5-[(3-methyl-1,1-dioxothiolan-3-yl)carbamoyl]-1H-pyrrole-3-carboxylate](/img/structure/B7545949.png)


![2-(2,4-dichlorophenyl)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7546006.png)
![2-(4-chloro-2-methylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]propanamide](/img/structure/B7546026.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7546034.png)
![2-(2,4-dimethylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7546036.png)
![N,N-dimethyl-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B7546050.png)
![N-[2-[[2-[(dimethylamino)methyl]phenyl]methylamino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B7546057.png)
![2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanyl-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B7546058.png)